molecular formula C17H15ClFNO4 B11227653 N-(4-chloro-2-fluorophenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(4-chloro-2-fluorophenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11227653
M. Wt: 351.8 g/mol
InChI Key: BWGOTJNROOMWNT-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure characterized by the presence of a benzodioxepine ring, a methoxy group, and a carboxamide functional group. The presence of chlorine and fluorine atoms further adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloro-2-fluoroaniline with 8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid under specific conditions to form the desired carboxamide. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine under specific conditions.

    Substitution: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while nucleophilic substitution of the chlorine atom can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of both chlorine and fluorine atoms

Properties

Molecular Formula

C17H15ClFNO4

Molecular Weight

351.8 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-7-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide

InChI

InChI=1S/C17H15ClFNO4/c1-22-14-9-16-15(23-5-2-6-24-16)8-11(14)17(21)20-13-4-3-10(18)7-12(13)19/h3-4,7-9H,2,5-6H2,1H3,(H,20,21)

InChI Key

BWGOTJNROOMWNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1C(=O)NC3=C(C=C(C=C3)Cl)F)OCCCO2

Origin of Product

United States

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